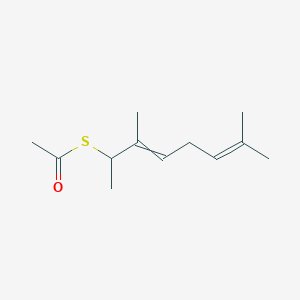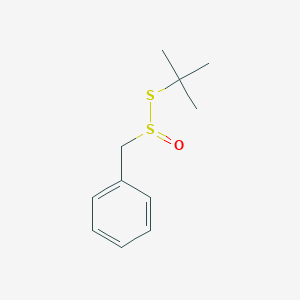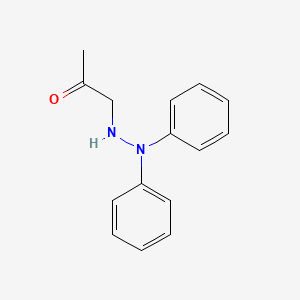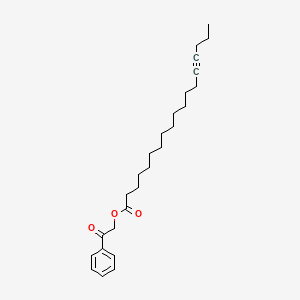
S-(3,7-Dimethylocta-3,6-dien-2-yl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(3,7-Dimethylocta-3,6-dien-2-yl) ethanethioate: is an organic compound belonging to the class of acyclic monoterpenoids These compounds are characterized by their structure, which does not contain a cycle
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of S-(3,7-Dimethylocta-3,6-dien-2-yl) ethanethioate typically involves the reaction of linalool with ethanethiol under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the thioester bond.
Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: : S-(3,7-Dimethylocta-3,6-dien-2-yl) ethanethioate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohol.
Scientific Research Applications
Chemistry: : In chemistry, S-(3,7-Dimethylocta-3,6-dien-2-yl) ethanethioate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: : In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its effects on various biological systems and its potential as a bioactive compound.
Medicine: : In medicine, this compound may be explored for its potential therapeutic properties. Its ability to interact with biological targets could make it a candidate for drug development.
Industry: : In industry, this compound may be used in the production of fragrances, flavors, and other specialty chemicals. Its pleasant scent and chemical properties make it suitable for use in various consumer products.
Mechanism of Action
The mechanism of action of S-(3,7-Dimethylocta-3,6-dien-2-yl) ethanethioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include linalool, linalyl acetate, and geranyl acetate. These compounds share structural similarities with S-(3,7-Dimethylocta-3,6-dien-2-yl) ethanethioate, such as the presence of a monoterpenoid backbone.
Uniqueness: : What sets this compound apart is its thioester functional group, which imparts unique chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications.
Properties
CAS No. |
89649-01-4 |
|---|---|
Molecular Formula |
C12H20OS |
Molecular Weight |
212.35 g/mol |
IUPAC Name |
S-(3,7-dimethylocta-3,6-dien-2-yl) ethanethioate |
InChI |
InChI=1S/C12H20OS/c1-9(2)7-6-8-10(3)11(4)14-12(5)13/h7-8,11H,6H2,1-5H3 |
InChI Key |
MLVODBFDBXIHHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=CCC=C(C)C)C)SC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis[(ethenesulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene](/img/structure/B14390394.png)
![2-[(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14390397.png)
![6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14390402.png)
![1-[(5-Chloropent-4-yn-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14390410.png)
![{[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid)](/img/structure/B14390415.png)
![2-[(6-Amino-9H-purin-9-yl)methoxy]-3-azidopropan-1-ol](/img/structure/B14390423.png)




![Diphenyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14390445.png)



